molecular formula C10H12O2 B1293868 Methyl 4-methylphenylacetate CAS No. 23786-13-2

Methyl 4-methylphenylacetate

Cat. No. B1293868
Key on ui cas rn: 23786-13-2
M. Wt: 164.2 g/mol
InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
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Patent
US06194424B1

Procedure details

Rf=0.81 (toluene:ethyl acetate=2:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([O:11][CH2:12]C)(=[O:10])[CH3:9]>>[C:1]1([CH3:7])[CH:6]=[CH:5][C:4]([CH2:9][C:8]([O:11][CH3:12])=[O:10])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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